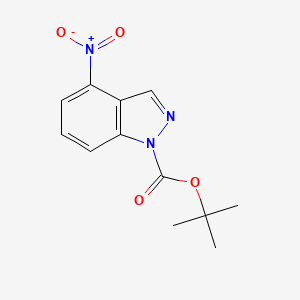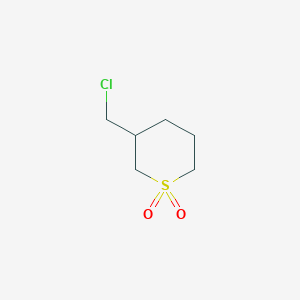
3-(Chloromethyl)-1lambda6-thiane-1,1-dione
Descripción general
Descripción
3-(Chloromethyl)-1lambda6-thiane-1,1-dione, also known as CMTD, is a highly reactive organic compound with a variety of applications in organic synthesis. It has been widely studied for its ability to act as a catalyst in the formation of organic compounds, as well as its potential to act as a drug in the treatment of certain diseases. In
Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Research demonstrates the utility of chloro-substituted compounds in the synthesis and functional modification of polymers. For instance, the ring-opening copolymerization of chloro-substituted lactones with l-lactide results in chloro-substituted polylactides. These polymers are further modified through reactions with thiols, showcasing a pathway for creating materials with varied properties (Kalelkar et al., 2016).
Organo-Catalysis in Polymerization
Compounds deriving from glutamic acid, similar in structural modification potential to 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione, have been explored for organo-catalyzed ring-opening polymerization. These studies underline the role of functional groups in influencing polymerization reactivity and polymer properties, which could be relevant for exploring the applications of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in polymer science (Thillaye du Boullay et al., 2010).
Material Science and Optoelectronics
Research into low-band-gap copolymers for solar cell applications demonstrates the relevance of specific molecular modifications for achieving desired electronic properties. The development of thieno[3,4-c]pyrrole-4,6-dione-based copolymers for efficient solar cells hints at the potential for compounds like 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione to be utilized in material science, particularly in the design and synthesis of materials with specific electronic characteristics (Zou et al., 2010).
Analytical Chemistry and Sensing
The synthesis and use of chloromethyl-substituted compounds for analytical purposes, such as the development of thiol-reactive luminophores for fluorescence microscopy, illustrate the potential of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in analytical chemistry. Such compounds can be engineered to target specific cellular components, like mitochondria, indicating their utility in biological imaging and sensing applications (Amoroso et al., 2008).
Propiedades
IUPAC Name |
3-(chloromethyl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVSMPQCSJRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
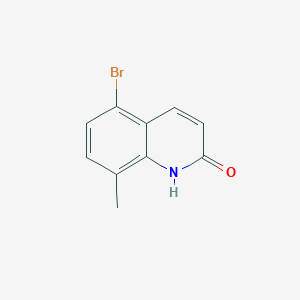

![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)
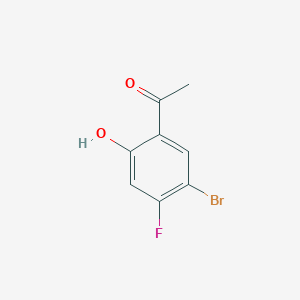

![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)
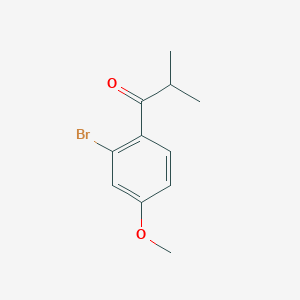
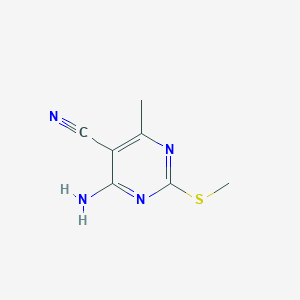

![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)

